molecular formula C16H13N5O3S B12492400 N-(3-hydroxyphenyl)-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide

N-(3-hydroxyphenyl)-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide

Cat. No.: B12492400
M. Wt: 355.4 g/mol
InChI Key: ANCOPYCGBPXKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring, a carboxamide group, and a phenylcarbamoyl moiety

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide

InChI

InChI=1S/C16H13N5O3S/c22-12-8-4-7-11(9-12)17-14(23)13-15(25-21-20-13)19-16(24)18-10-5-2-1-3-6-10/h1-9,22H,(H,17,23)(H2,18,19,24)

InChI Key

ANCOPYCGBPXKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and carboxylic acid derivatives. The phenylcarbamoyl group can be introduced via a coupling reaction with an appropriate isocyanate. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and efficient purification techniques. Scale-up processes are designed to ensure consistency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, including solvent choice, temperature control, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and phenylcarbamoyl-substituted molecules. Examples include:

  • 2-Amino-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol

Uniqueness

N-(3-HYDROXYPHENYL)-5-[(PHENYLCARBAMOYL)AMINO]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.